![molecular formula C14H15N3O3 B2869736 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921500-19-8](/img/structure/B2869736.png)
5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrido[2,3-d]pyrimidine derivative and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of various enzymes such as tyrosine kinase, topoisomerase, and cyclin-dependent kinase. This compound has also been shown to activate the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit cell proliferation and induce apoptosis in cancer cells, and its neuroprotective effects. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These include the development of more efficient synthesis methods, the study of its potential therapeutic applications in other diseases, the investigation of its toxicity at different concentrations, and the development of new derivatives with improved pharmacological properties.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions make it a promising candidate for further study.
Métodos De Síntesis
The synthesis of 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4-diamino-6-methylpyrido[2,3-d]pyrimidine with ethyl 2-oxo-4-pentenoate in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 100-120°C for several hours. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
5-ethoxy-1,6-dimethyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-5-7-17-13(18)10-11(20-6-2)9(3)8-15-12(10)16(4)14(17)19/h1,8H,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJCKHTDIWJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



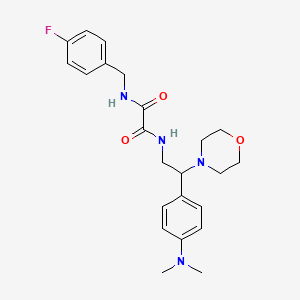
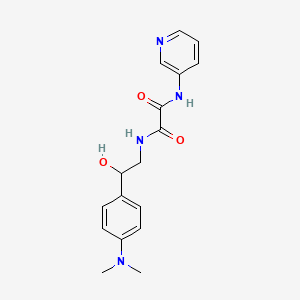
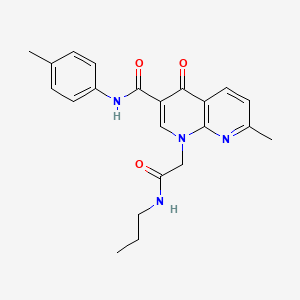
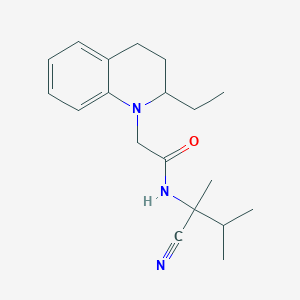
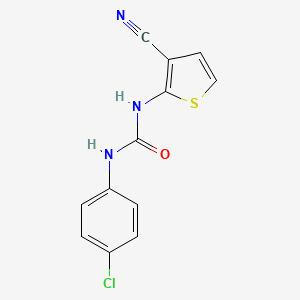
![1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2869667.png)
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)
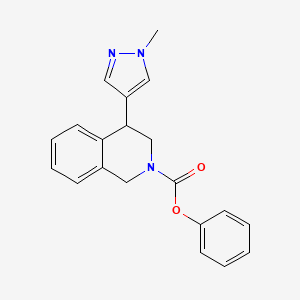
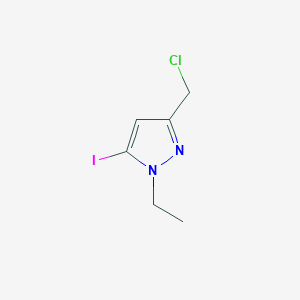
![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)